molecular formula C9H8BrClO2 B2971128 2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone CAS No. 1427354-83-3

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone

Cat. No.: B2971128
CAS No.: 1427354-83-3
M. Wt: 263.52
InChI Key: NKQSKGZVGWDBAR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone (CAS: 1427354-83-3, molecular formula: C₉H₈BrClO₂, molecular weight: 263.52 g/mol) is a brominated aromatic ketone featuring a 2-chloro-6-methoxyphenyl substituent. This compound is characterized by its electron-withdrawing bromo and chloro groups and an electron-donating methoxy group, which collectively influence its reactivity and applications in organic synthesis. It is commonly employed as an intermediate in pharmaceutical and heterocyclic chemistry due to its ability to undergo nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQSKGZVGWDBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427354-83-3
Record name 2-bromo-1-(2-chloro-6-methoxyphenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(2-chloro-6-methoxyphenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(2-chloro-6-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2-chloro-6-hydroxyphenyl)ethanone or 2-bromo-1-(2-chloro-6-carboxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Used in studies to understand the effects of halogenated ketones on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound versatile in chemical transformations. The methoxy and chloro substituents can influence the reactivity and stability of the compound through electronic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The position of halogens (Cl, F) and methoxy groups significantly alters reactivity. For example, ortho-chloro and para-methoxy groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
  • Synthetic Challenges: Bromination of 2-hydroxy-6-methoxyacetophenone in glacial acetic acid unexpectedly yields 3-bromo-2-hydroxy-6-methoxyacetophenone instead of the desired side-chain brominated product, highlighting the influence of reaction conditions on regioselectivity .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The title compound’s analogs, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, exhibit asymmetric molecular structures with intramolecular hydrogen bonds, influencing solubility and melting points .
  • Safety Profiles: Unlike some analogs (e.g., 2-bromo-1-(2,4-dihydroxyphenyl)ethanone), the 2-chloro-6-methoxy derivative lacks comprehensive chemical safety assessments, necessitating cautious handling .

Biological Activity

2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrO2C_9H_9BrO_2. Its structure includes a bromine atom and a chloro-methoxy phenyl group, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H9BrO2
Molecular Weight227.08 g/mol
IUPAC NameThis compound

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

  • Study Findings :
    • Against Staphylococcus aureus: MIC = 12.4 μM
    • Against Escherichia coli: MIC = 16.5 μM
    • Comparative studies indicate that its antibacterial efficacy is superior to that of ciprofloxacin in certain cases .

Antifungal Activity

The compound also displays antifungal properties, making it a candidate for treating fungal infections. Its activity against common fungal pathogens has been evaluated, revealing promising results.

  • Case Study :
    • In vitro tests showed that the compound inhibited the growth of Candida albicans with an IC50 value indicating effective antifungal potential .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

  • Research Findings :
    • In assays using human lung adenocarcinoma (A549) cells, the compound exhibited an IC50 value of less than 10 µM, indicating potent anticancer activity .
    • It also showed selective inhibition of cell proliferation in human melanoma cell lines (IC50 = 5.7 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It could bind to specific receptors or proteins that regulate cellular growth and apoptosis, leading to reduced viability in cancer cells .

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